molecular formula C24H27N5O3 B11243982 (3-Methoxyphenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

(3-Methoxyphenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11243982
M. Wt: 433.5 g/mol
InChI Key: QYZABGCXYXDJDA-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, and a pyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine moiety, converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the action of amphetamines . This interaction affects various signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Uniqueness: (3-Methoxyphenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone is unique due to its combination of a methoxyphenyl group, a piperazine ring, and a pyrimidine moiety, which imparts distinct chemical and biological properties. Its potential therapeutic applications and ability to interact with multiple molecular targets make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C24H27N5O3/c1-17-15-22(26-19-7-9-20(31-2)10-8-19)27-24(25-17)29-13-11-28(12-14-29)23(30)18-5-4-6-21(16-18)32-3/h4-10,15-16H,11-14H2,1-3H3,(H,25,26,27)

InChI Key

QYZABGCXYXDJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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